PfCLK3 Inhibitory Potency and Selectivity Against Closest Homologs
TCMDC-135051 exhibits high potency against recombinant PfCLK3 with an IC50 of 40 nM. Crucially, it demonstrates selectivity over the most closely related kinases: the human ortholog PRPF4B (IC50 > 10,000 nM) and the P. falciparum paralog PfCLK1 (IC50 = 1,750 nM) [1]. This >250-fold selectivity window over the human ortholog is a critical differentiator for a tool compound intended to minimize host cell toxicity and validate the target's therapeutic window.
| Evidence Dimension | Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 40 nM |
| Comparator Or Baseline | Human PRPF4B: IC50 > 10,000 nM; P. falciparum PfCLK1: IC50 = 1,750 nM |
| Quantified Difference | >250-fold selectivity over PRPF4B; >43-fold selectivity over PfCLK1 |
| Conditions | Time-resolved fluorescence energy transfer (TR-FRET) assay against recombinant full-length kinases [1] |
Why This Matters
This high degree of selectivity over the human kinome counterpart is essential for minimizing off-target effects in cell-based assays and validating PfCLK3 as a safe antimalarial target.
- [1] Hole, A. J., et al. (2020). Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials. Journal of Medicinal Chemistry, 63(17), 9300–9315. View Source
